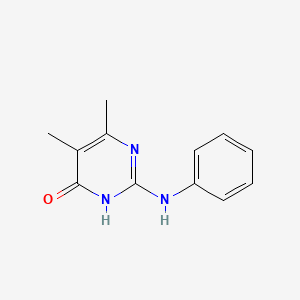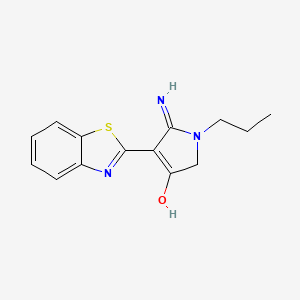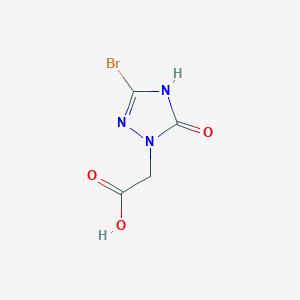![molecular formula C7H4ClN3O B1384357 8-Chloropyrido[3,4-d]pyrimidin-4-ol CAS No. 84341-13-9](/img/structure/B1384357.png)
8-Chloropyrido[3,4-d]pyrimidin-4-ol
Vue d'ensemble
Description
“8-Chloropyrido[3,4-d]pyrimidin-4-ol” is a chemical compound with the molecular formula C7H4ClN3O . It is also known by its IUPAC name, 8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one .
Synthesis Analysis
The synthesis of “8-Chloropyrido[3,4-d]pyrimidin-4-ol” involves a mixture of 3-amino-2-chloropyridine-4-carboxamide in triethyl orthoformate, stirred at reflux for 18 hours . The reaction mixture is then concentrated and triturated with hexanes. The solid is filtered and dried to give the title compound .
Molecular Structure Analysis
The molecular weight of “8-Chloropyrido[3,4-d]pyrimidin-4-ol” is 181.58 . Its InChI code is 1S/C7H4ClN3O/c8-6-5-4(1-2-9-6)7(12)11-3-10-5/h1-3H,(H,10,11,12) .
Physical And Chemical Properties Analysis
“8-Chloropyrido[3,4-d]pyrimidin-4-ol” is a solid under normal conditions . The compound is stored in an inert atmosphere at 2-8°C .
Applications De Recherche Scientifique
1. Histone Lysine Demethylase Inhibitors
- Application Summary: This compound is used as a potent inhibitor of KDM4 (JMJD2) and KDM5 (JARID1) histone lysine demethylases . These enzymes are involved in the removal of methyl groups from lysine residues on histones, which is a key process in the regulation of gene expression.
- Methods of Application: The discovery of this application was based upon a high-throughput screening (HTS) campaign of a 150k compound collection tested at 30 μM versus human recombinant KDM4B .
- Results: The compound binds to Fe(II) in the active site of the enzymes, inhibiting their activity .
2. Anticancer Activity
- Application Summary: Some derivatives of this compound have shown good to moderate anticancer activity, particularly against renal cancer cell lines .
- Methods of Application: The compounds were synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . They were then tested for their in-vitro anticancer activity against various cancer cell lines .
- Results: Some of the newly synthesized compounds demonstrated good to moderate anticancer activity .
3. Inhibition of Sorafenib
- Application Summary: Some derivatives of this compound have shown significant inhibitory activity compared to the control drug sorafenib .
- Methods of Application: The compounds were tested for their inhibitory activity and IC50 values were determined .
- Results: Compounds showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .
4. Antiviral Activity
- Application Summary: Pyrazolo[3,4-d]pyrimidines, which can be derived from “8-Chloropyrido[3,4-d]pyrimidin-4-ol”, have been reported to have potential antiviral activity .
- Methods of Application: The compounds were synthesized and then tested for their antiviral activity .
- Results: The results showed that some of the compounds have potential antiviral activity .
5. Antimicrobial Activity
- Application Summary: Pyrazolo[3,4-d]pyrimidines, which can be derived from “8-Chloropyrido[3,4-d]pyrimidin-4-ol”, have been reported to have potential antimicrobial activity .
- Methods of Application: The compounds were synthesized and then tested for their antimicrobial activity .
- Results: The results showed that some of the compounds have potential antimicrobial activity .
6. Parkinson’s Disease Treatment
- Application Summary: Pyrazolo[3,4-d]pyrimidines, which can be derived from “8-Chloropyrido[3,4-d]pyrimidin-4-ol”, have been reported to have potential in the treatment of Parkinson’s disease .
- Methods of Application: The compounds were synthesized and then tested for their effectiveness in treating Parkinson’s disease .
- Results: The results showed that some of the compounds have potential in the treatment of Parkinson’s disease .
4. Antiviral Activity
- Application Summary: Pyrazolo[3,4-d]pyrimidines, which can be derived from “8-Chloropyrido[3,4-d]pyrimidin-4-ol”, have been reported to have potential antiviral activity .
- Methods of Application: The compounds were synthesized and then tested for their antiviral activity .
- Results: The results showed that some of the compounds have potential antiviral activity .
5. Antimicrobial Activity
- Application Summary: Pyrazolo[3,4-d]pyrimidines, which can be derived from “8-Chloropyrido[3,4-d]pyrimidin-4-ol”, have been reported to have potential antimicrobial activity .
- Methods of Application: The compounds were synthesized and then tested for their antimicrobial activity .
- Results: The results showed that some of the compounds have potential antimicrobial activity .
6. Parkinson’s Disease Treatment
- Application Summary: Pyrazolo[3,4-d]pyrimidines, which can be derived from “8-Chloropyrido[3,4-d]pyrimidin-4-ol”, have been reported to have potential in the treatment of Parkinson’s disease .
- Methods of Application: The compounds were synthesized and then tested for their effectiveness in treating Parkinson’s disease .
- Results: The results showed that some of the compounds have potential in the treatment of Parkinson’s disease .
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-5-4(1-2-9-6)7(12)11-3-10-5/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUERZTTWXDSSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=O)NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloropyrido[3,4-d]pyrimidin-4-ol | |
CAS RN |
84341-13-9 | |
| Record name | 8-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384275.png)
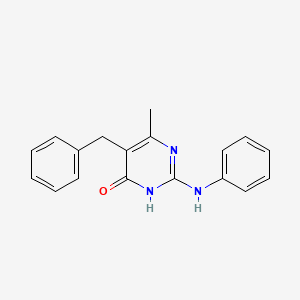
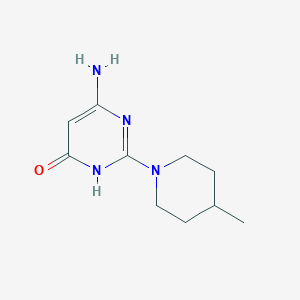
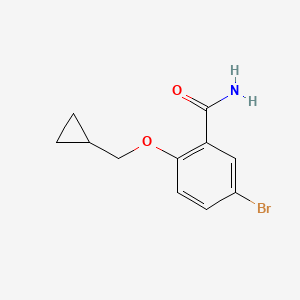
![tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1384280.png)
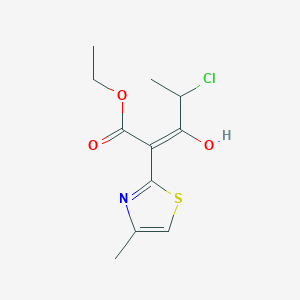
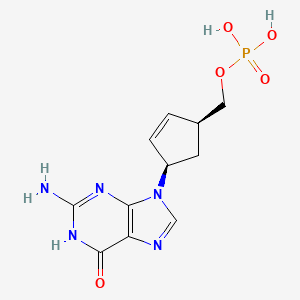
![2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B1384286.png)
![7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384287.png)

